REACTION_CXSMILES
|
[H-].[Na+].[O:3]=[C:4]1[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6][CH:5]1[C:18]([O:20][CH2:21][CH3:22])=[O:19].[B-](F)(F)(F)[F:24].[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1>C1COCC1.CN(C=O)C>[F:24][C:5]1([C:18]([O:20][CH2:21][CH3:22])=[O:19])[C:4](=[O:3])[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]1 |f:0.1,3.4.5|
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Name
|
|
Quantity
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2.66 g
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Type
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reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
30 g
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Type
|
reactant
|
Smiles
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O=C1C(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
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Name
|
|
Quantity
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550 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
41 g
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Type
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reactant
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Smiles
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[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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The mixture was stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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over 30 minutes
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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The mixture was warmed to ambient temperature
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Type
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STIRRING
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Details
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stirred for 2 hours
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Duration
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2 h
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Type
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CONCENTRATION
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Details
|
The mixture was then concentrated
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Type
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CUSTOM
|
Details
|
to remove THF
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Type
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ADDITION
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Details
|
diluted with 1N KHSO4 (300 mL), water (300 mL) and EtOAc (750 mL)
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Type
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WASH
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Details
|
The organic layer was washed with brine (2×250 mL)
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Type
|
WASH
|
Details
|
The combined aqueous layers were washed with EtOAc (200 mL)
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Type
|
WASH
|
Details
|
this organic layer was washed with brine (200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were then dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
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Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.6 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |